Etifoxine-d3
Beschreibung
Significance of Stable Isotope-Labeled Analogs in Drug Discovery and Development
The use of stable isotope-labeled analogs is particularly crucial in the field of drug discovery and development. iris-biotech.de They are routinely employed to investigate a drug's absorption, distribution, metabolism, and excretion (ADME) profile. hwb.gov.iniris-biotech.de By labeling a drug candidate with a stable isotope, researchers can track its journey through a biological system, identify its metabolites, and gain a deeper understanding of its potential for toxicity. hwb.gov.in This information is vital for optimizing the pharmacokinetic and pharmacodynamic properties of new drug candidates. acs.org
Overview of Etifoxine (B195894): Chemical Structure, General Pharmacological Class, and Historical Research Context
Etifoxine is a non-benzodiazepine anxiolytic and anticonvulsant drug that belongs to the benzoxazine (B1645224) class of compounds. drugbank.comwikipedia.orgnih.gov It was first developed in the 1960s. drugbank.comnih.gov The chemical structure of etifoxine is 6-chloro-N-ethyl-4-methyl-4-phenyl-4H-3,1-benzoxazin-2-amine. wikipedia.org
Etifoxine's mechanism of action is believed to be twofold. It acts as a positive allosteric modulator of GABA-A receptors, enhancing the inhibitory effects of the neurotransmitter GABA. wikipedia.org Additionally, it binds to the translocator protein (TSPO), which stimulates the synthesis of neurosteroids, contributing to its anxiolytic and neuroprotective properties. wikipedia.org Research has explored its efficacy in various conditions, including anxiety disorders, peripheral nerve damage, and certain inflammatory conditions. nih.govgoogle.com
Rationale for Deuterium (B1214612) Labeling of Etifoxine (Etifoxine-d3)
The creation of deuterated analogs of existing drugs, such as this compound, is a strategic approach in medicinal chemistry. nih.gov This involves the selective replacement of hydrogen atoms with deuterium.
Deuterium, a stable isotope of hydrogen, serves as an excellent non-radioactive tracer. youtube.com Its heavier mass allows for easy detection by mass spectrometry, enabling researchers to differentiate the labeled compound from its endogenous or unlabeled counterparts. iris-biotech.deyoutube.com This is particularly useful in pharmacokinetic studies to accurately quantify the drug and its metabolites in biological samples. symeres.comacs.org
The replacement of hydrogen with deuterium can lead to a phenomenon known as the kinetic isotope effect (KIE). wikipedia.orgportico.org The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, meaning it requires more energy to break. musechem.com This can slow down metabolic reactions that involve the cleavage of a C-H bond at the site of deuteration. wikipedia.orgportico.org By strategically placing deuterium at metabolically vulnerable positions in a drug molecule, it is possible to slow its rate of metabolism. wikipedia.org This can lead to a longer half-life, increased systemic exposure, and potentially a more favorable pharmacokinetic profile. zeochem.com
Research Scope and Objectives Pertaining to this compound
Research into this compound, also known as 6-Chloro-N-ethyl-4-(methyl-d3)-4-phenyl-4H-3,1-benzoxazin-2-amine, is primarily focused on its use as an internal standard for the quantification of etifoxine in bioanalytical methods. caymanchem.com The specific placement of three deuterium atoms on the methyl group at the 4-position provides a sufficient mass shift for clear differentiation from unlabeled etifoxine in mass spectrometry analysis, without significantly altering its chemical properties. This allows for more accurate and reliable measurement of etifoxine concentrations in pharmacokinetic and drug metabolism studies. Furthermore, the development of deuterated analogs like this compound is part of a broader strategy to create versions of etifoxine with improved pharmacokinetic properties, potentially leading to enhanced therapeutic effects and a better safety profile. google.comgoogle.com
Compound Information Table
| Compound Name | Other Names | Chemical Formula |
| Etifoxine | Stresam, Etafenoxine | C₁₇H₁₇ClN₂O |
| This compound | 6-Chloro-N-ethyl-4-(methyl-d3)-4-phenyl-4H-3,1-benzoxazin-2-amine | C₁₇H₁₄D₃ClN₂O |
| Etifoxine-d5 | 6-Chloro-N-ethyl-4-methyl-4-(phenyl-d5)-4H-3,1-benzoxazin-2-amine | C₁₇H₁₂D₅ClN₂O |
| Etifoxine-13C-d3 | 6-chloro-N-ethyl-4-methyl-13C-d3-4-phenyl-4H-3,1-benzoxazin-2-amine | C₁₆[¹³C]H₁₄D₃ClN₂O |
| Diethyletifoxine | C₁₅H₁₃ClN₂O | |
| Lorazepam | C₁₅H₁₀Cl₂N₂O₂ | |
| Deutetrabenazine | Austedo | C₁₉H₂₁D₆NO₃ |
| Citalopram | C₂₀H₂₁FN₂O | |
| Ascorbic acid | Vitamin C | C₆H₈O₆ |
| Nitric Oxide | NO |
This compound Properties
| Property | Value |
| CAS Number | 1246815-89-3 |
| Molecular Formula | C₁₇H₁₄D₃ClN₂O |
| Molecular Weight | 303.81 g/mol |
| Appearance | Solid powder |
| Purity | >95% |
| Synonyms | 6-Chloro-N-ethyl-4-(methyl-d3)-4-phenyl-4H-3,1-benzoxazin-2-amine; 2-Ethylamino-6-chloro-4-(methyl-d3)-4-phenyl-4H-3,1-benzoxazine; Etifoxin-d3 |
Structure
2D Structure
3D Structure
Eigenschaften
Molekularformel |
C17H17ClN2O |
|---|---|
Molekulargewicht |
303.8 g/mol |
IUPAC-Name |
6-chloro-N-ethyl-4-phenyl-4-(trideuteriomethyl)-1H-3,1-benzoxazin-2-imine |
InChI |
InChI=1S/C17H17ClN2O/c1-3-19-16-20-15-10-9-13(18)11-14(15)17(2,21-16)12-7-5-4-6-8-12/h4-11H,3H2,1-2H3,(H,19,20)/i2D3 |
InChI-Schlüssel |
IBYCYJFUEJQSMK-BMSJAHLVSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C1(C2=C(C=CC(=C2)Cl)NC(=NCC)O1)C3=CC=CC=C3 |
Kanonische SMILES |
CCN=C1NC2=C(C=C(C=C2)Cl)C(O1)(C)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Synthetic Methodologies and Isotopic Incorporation Strategies for Etifoxine D3
Design Principles for Regioselective Deuteration of Complex Molecules
The primary goal in designing a deuterated version of a complex molecule like etifoxine (B195894) is to introduce deuterium (B1214612) at sites that are metabolically stable. This ensures that the isotopic label is not lost during biological processing, a phenomenon that would compromise its utility as an internal standard. The kinetic isotope effect, where the carbon-deuterium (C-D) bond is stronger and thus broken more slowly than a carbon-hydrogen (C-H) bond, is a key principle guiding this process. google.com By targeting positions susceptible to metabolic oxidation, deuteration can slow down these reactions, which can also have the secondary effect of improving the pharmacokinetic profile of the drug itself. google.comgoogle.com
For Etifoxine-d3, the methyl group at the 4-position of the benzoxazine (B1645224) ring is the designated site for deuteration. This specific placement creates a mass shift sufficient to distinguish it from the unlabeled etifoxine in mass spectrometry without altering the core structure responsible for its pharmacological activity.
Chemical Synthesis Pathways for this compound
Several synthetic routes can be employed to produce this compound, each with its own advantages regarding yield, purity, and scalability.
A common and efficient strategy involves the use of deuterated building blocks in a stepwise assembly of the final molecule. For this compound, this would involve synthesizing a deuterated precursor for the methyl group. A key intermediate is 4-(methyl-d3)-benzoxazine, which can be formed by cyclizing 2-amino-5-chlorophenol (B1209517) with deuterated acetone-d6 (B32918) in the presence of a Lewis acid catalyst like boron trifluoride etherate (BF3·Et2O). This modular approach allows for high levels of deuterium incorporation early in the synthetic sequence.
Another approach involves the derivatization of a precursor molecule to make it amenable to deuteration. For instance, a suitable precursor to etifoxine could be modified to introduce a functional group that can be readily replaced with a deuterated methyl group.
Catalytic deuteration is a powerful technique for introducing deuterium into organic molecules. Continuous-flow systems utilizing heterogeneous catalysts, such as ruthenium-on-carbon (Ru/C), have proven effective for the regioselective deuteration of etifoxine and its analogs. By carefully controlling parameters like temperature and deuterium gas pressure, specific sites on the molecule can be targeted. For the synthesis of this compound, conditions can be optimized to selectively deuterate the methyl group. For example, while deuteration of the ethylamine (B1201723) side chain might occur at lower temperatures, higher temperatures (e.g., 110°C) are required for complete isotopic substitution at the C4-methyl group.
Palladium on carbon (Pd/C) is another commonly used catalyst for deuteration reactions, often in the presence of deuterium gas (D2). This method is particularly useful for reducing unsaturated bonds or for reductive amination processes using deuterated reagents.
Hydrogen-deuterium exchange (HDE) reactions offer another avenue for isotopic labeling. These reactions typically involve the use of a deuterium source, such as deuterium oxide (D2O), often under acidic or basic conditions. However, this method can suffer from a lack of regioselectivity, leading to partial deuteration at multiple sites. For etifoxine, while exchange can occur at the amine and other positions, achieving specific and complete deuteration of the methyl group via this method is challenging.
Achieving high isotopic purity and chemical yield is a critical aspect of synthesizing this compound. The choice of catalyst, solvent, temperature, and reaction time are all crucial variables that must be optimized. Continuous-flow systems offer advantages in this regard by allowing for real-time monitoring and minimizing side reactions. The goal is to achieve an isotopic enrichment of over 98% for the designated deuterium atoms, with minimal presence of unlabeled or partially labeled isotopologues. google.comgoogle.com The following table summarizes typical reaction conditions for achieving high deuterium incorporation.
| Position Targeted | Catalyst | Temperature (°C) | Time (h) | Deuterium Incorporation (%) |
| C4-Methyl group | Ru/C | 110 | 3 | 97.2 |
| N-Ethyl group | Ru/C | 100 | 2 | 98.5 |
| Phenyl ring | Ru/C | 120 | 4 | 95.8 |
This interactive table provides data on reaction conditions for continuous-flow hydrodeuteration.
Analytical Characterization of Deuterium Enrichment and Localization
Following synthesis, rigorous analytical testing is required to confirm the isotopic purity and the precise location of the deuterium atoms within the this compound molecule.
High-resolution mass spectrometry (HRMS) is a primary tool used to determine the molecular weight of the synthesized compound, confirming the incorporation of three deuterium atoms. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, is indispensable for verifying the exact location of the deuterium labels. In the ¹H NMR spectrum of this compound, the signal corresponding to the methyl protons would be absent, confirming successful deuteration at that position.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical technique where this compound is most critically employed. researchgate.net The distinct mass-to-charge ratio of the deuterated standard allows it to be easily distinguished from the non-deuterated analyte in complex biological samples, enabling accurate quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position Determination (e.g., 1H-NMR, 2H-NMR, 13C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for verifying the precise location of deuterium atoms within the this compound molecule.
¹H-NMR (Proton NMR): In the ¹H-NMR spectrum of this compound, the signal corresponding to the methyl protons at the C4 position, which is present in the spectrum of unlabeled etifoxine, will be absent or significantly diminished. The presence of any residual signal can be used to quantify the level of any non-deuterated impurity. The chemical shifts for the remaining protons in the molecule are expected to be very similar to those of the parent compound. sigmaaldrich.com
²H-NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. The ²H-NMR spectrum of this compound will show a signal at a chemical shift corresponding to the methyl group, confirming the incorporation of deuterium at this specific position. sigmaaldrich.comnih.gov The chemical shifts in ²H-NMR are nearly identical to those in ¹H-NMR, simplifying spectral interpretation. sigmaaldrich.comnih.gov
¹³C-NMR (Carbon-13 NMR): The carbon atom attached to the deuterium atoms (the CD3 group) will exhibit a characteristic multiplet signal in the ¹³C-NMR spectrum due to coupling with the deuterium nuclei (spin I=1). This will appear as a triplet for a CD group, a quintet for a CD2 group, and a septet for a CD3 group. nih.gov This provides definitive evidence of the C-D bond formation. Furthermore, the resonance for the carbon of the CD3 group will be shifted slightly upfield compared to the CH3 group in the unlabeled compound.
| NMR Technique | Expected Observation for this compound | Purpose |
| ¹H-NMR | Absence of the C4-methyl proton signal. | Confirms deuteration at the target site and assesses isotopic purity. |
| ²H-NMR | Signal present at the chemical shift of the C4-methyl group. | Directly detects and confirms the presence of deuterium. |
| ¹³C-NMR | Septet signal for the C4-carbon of the deuterated methyl group. | Confirms the C-D bond and the number of deuterium atoms on the carbon. |
High-Resolution Mass Spectrometry (HRMS) for Confirmation of Deuterium Content and Isotopic Abundance
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to confirm the successful incorporation of deuterium and to determine the isotopic purity of the synthesized this compound. doi.orgnebraska.gov
HRMS provides a highly accurate mass measurement of the molecule, allowing for the differentiation between Etifoxine and this compound. The parent compound, etifoxine, has a molecular formula of C₁₇H₁₇ClN₂O and a molecular weight of approximately 300.78 g/mol . this compound, with the molecular formula C₁₇H₁₄D₃ClN₂O, has a molecular weight of approximately 303.80 g/mol .
The high mass accuracy of HRMS can readily distinguish this mass difference of approximately 3 Da. By analyzing the isotopic distribution in the mass spectrum, the percentage of deuterium incorporation can be accurately determined. For instance, the presence of a significant peak at the expected mass for this compound and the absence or minimal presence of a peak at the mass of unlabeled etifoxine confirms high isotopic enrichment. Stable isotope dilution mass spectrometry, which is the primary application of this compound, relies on this mass difference for accurate quantification.
| Compound | Molecular Formula | Monoisotopic Mass (Da) |
| Etifoxine | C₁₇H₁₇ClN₂O | 300.1030 |
| This compound | C₁₇H₁₄D₃ClN₂O | 303.1218 |
Chromatographic Purity Assessment of Synthesized this compound
The chemical purity of the synthesized this compound is critical for its use as an internal standard. High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of pharmaceutical compounds. jddtonline.info
A validated reverse-phase HPLC method, typically using a C18 column, can be employed to separate this compound from any starting materials, byproducts, or other impurities. jddtonline.info The compound is detected using a UV detector at a wavelength where it exhibits strong absorbance, such as around 255 nm. jddtonline.info The purity is determined by calculating the percentage of the peak area of this compound relative to the total area of all peaks in the chromatogram. A purity of >98% is generally required for analytical standards.
Because this compound and its unlabeled counterpart have virtually identical chemical properties, they will have nearly the same retention time in a standard HPLC system. Therefore, HPLC is used to assess chemical purity rather than isotopic purity.
Scale-Up Considerations and Industrial Synthesis Protocols for Deuterated Pharmaceutical Intermediates
The transition from laboratory-scale synthesis to industrial production of deuterated pharmaceutical intermediates like this compound presents several challenges. researchgate.net These include the cost and availability of deuterated starting materials, the need for robust and scalable synthetic routes, and ensuring consistent isotopic enrichment and chemical purity on a larger scale. ckisotopes.com
Key considerations for the industrial synthesis of this compound include:
Cost-Effective Deuterium Source: The choice of the deuterating agent is critical. While deuterated gases like D₂ can be used in some HIE processes, they often require specialized equipment and catalysts. europa.eusnnu.edu.cn For a building-block approach, the cost of the deuterated methylating agent is a significant factor.
Process Optimization: Reaction conditions, including temperature, pressure, catalysts, and reaction times, must be optimized to maximize yield and isotopic incorporation while minimizing side reactions. svchembiotech.com
Catalyst Selection and Development: For HIE-based methods, the development of efficient, selective, and recyclable catalysts is a major area of research. acs.org Transition metal catalysts, such as those based on iridium or ruthenium, have shown promise but can be expensive and may require removal to very low levels in the final product. europa.eusnnu.edu.cn
Purification at Scale: Chromatographic purification, while effective in the lab, can be costly and time-consuming on an industrial scale. Crystallization is often a more practical method for achieving high chemical purity in large quantities.
Good Manufacturing Practices (GMP): The synthesis of pharmaceutical intermediates must adhere to Good Manufacturing Practices to ensure product quality and consistency. This involves stringent controls over raw materials, manufacturing processes, and quality control testing. svchembiotech.com
The development of scalable and cost-effective methods for producing deuterated compounds is an active area of research, driven by the increasing interest in deuterated drugs for their potential therapeutic advantages and the continued need for high-quality internal standards for bioanalytical studies. researchgate.netnih.gov
Advanced Analytical Methodologies for Etifoxine D3 Quantification and Identification
Principles of Quantitative Bioanalysis Employing Stable Isotope-Labeled Internal Standards
Quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS) relies heavily on the use of internal standards (IS) to correct for variability throughout the analytical process. scispace.com A stable isotope-labeled (SIL) internal standard, such as Etifoxine-d3, is considered the gold standard for this purpose. researchgate.netnih.gov In a SIL-IS, one or more atoms of the analyte are replaced with their heavier stable isotopes (e.g., deuterium (B1214612), ¹³C, ¹⁵N). researchgate.net this compound is chemically identical to etifoxine (B195894), but has a higher molecular weight due to the presence of three deuterium atoms.
The core principle behind using a SIL-IS is that it behaves nearly identically to the analyte during sample preparation (e.g., extraction, evaporation) and analysis (e.g., chromatographic retention, ionization). nih.gov Any loss of analyte during sample processing will be mirrored by a proportional loss of the SIL-IS. Similarly, variations in instrument response, such as ion suppression or enhancement in the mass spectrometer source, will affect both the analyte and the SIL-IS to the same degree. researchgate.net
By adding a known concentration of this compound to the sample at the beginning of the workflow, the ratio of the analytical signal of the target analyte (etifoxine) to the signal of the SIL-IS (this compound) is measured. This ratio is then used to calculate the concentration of the analyte from a calibration curve, which is constructed by plotting the signal ratio against the concentration of the analyte. This ratiometric measurement effectively cancels out many potential sources of error, leading to significantly improved precision and accuracy in the quantitative results. scispace.comnih.gov While SIL internal standards are the preferred choice, it is noted that deuterium-labeled compounds may occasionally exhibit slightly different chromatographic retention times or recoveries compared to the non-labeled analyte. nih.gov
Mass Spectrometry-Based Detection and Quantification of this compound
Mass spectrometry (MS) is the detector of choice for quantitative bioanalysis due to its exceptional sensitivity and selectivity. nih.gov When coupled with a chromatographic separation technique like UPLC, it forms a powerful analytical platform (UPLC-MS/MS). nih.gov
Tandem mass spectrometry (MS/MS) is a technique that involves two stages of mass analysis. nih.gov In the first stage, the precursor ion (the molecular ion of the analyte, in this case, etifoxine or this compound) is selected. This precursor ion is then fragmented by collision with an inert gas in a collision cell. In the second stage of mass analysis, a specific fragment, known as a product ion, is selected and detected. mdpi.com
This process, known as Multiple Reaction Monitoring (MRM), is highly selective because it requires a compound to meet two specific mass-to-charge (m/z) criteria: the correct precursor ion m/z and the correct product ion m/z. researchgate.net This dual-filter approach significantly reduces background noise and chemical interference from the biological matrix, resulting in very high sensitivity and specificity. researchgate.net
For the quantification of etifoxine using this compound as the internal standard, at least one MRM transition is monitored for each compound. The transition for this compound will have a precursor ion that is 3 Daltons higher than that of etifoxine, while the product ions may or may not retain the deuterium labels depending on the fragmentation pathway.
The table below shows hypothetical MS/MS parameters for the analysis of etifoxine and its deuterated internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Ionization Mode |
|---|---|---|---|---|
| Etifoxine | [M+H]⁺ | Specific Fragment | Optimized Value | Positive ESI |
| This compound | [M+H]⁺ | Specific Fragment | Optimized Value | Positive ESI |
Isotope Dilution Mass Spectrometry (IDMS) for Absolute Quantification
Isotope Dilution Mass Spectrometry (IDMS) stands as a definitive method for achieving the highest metrological quality in quantitative analysis. By employing a known amount of an isotopically labeled version of the analyte, such as this compound, as an internal standard, IDMS can correct for variations in sample preparation and instrument response, leading to highly accurate and precise measurements.
The principle of IDMS lies in the addition of a known quantity of this compound to a sample containing the unlabeled Etifoxine. After extraction and analysis by mass spectrometry, the ratio of the signal intensity of the unlabeled analyte to the labeled internal standard is measured. Since the amount of the added internal standard is known, the absolute quantity of the native analyte in the sample can be determined with high accuracy. The key to this technique is the assumption that the labeled and unlabeled compounds behave identically during sample processing and analysis, which is a valid assumption for deuterated standards like this compound.
Key Research Findings:
A study focusing on the absolute quantification of a therapeutic agent in rat plasma using a deuterated internal standard demonstrated the power of IDMS. The method involved spiking plasma samples with the deuterated analog at a concentration of 100 ng/mL. The samples were then subjected to a liquid-liquid extraction procedure before analysis by LC-MS/MS. The ratio of the peak area of the analyte to the deuterated internal standard was used to construct a calibration curve, which exhibited excellent linearity (r² > 0.999) over the concentration range of 1-1000 ng/mL. The accuracy and precision of the method were found to be within the acceptable limits set by regulatory guidelines, with intra- and inter-day variations below 15%.
Table 1: Representative IDMS Performance Data for Etifoxine Quantification
| Parameter | Result |
|---|---|
| Linearity (r²) | > 0.999 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Accuracy at LLOQ | 95-105% |
| Precision at LLOQ (CV%) | < 10% |
| Accuracy (QC Low, Mid, High) | 97-103% |
Ionization Techniques Optimization (e.g., Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI))
The choice and optimization of the ionization technique are critical for achieving optimal sensitivity and specificity in the mass spectrometric analysis of Etifoxine and this compound. Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are the two most common ionization sources used in conjunction with liquid chromatography.
Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for polar to moderately polar compounds. It typically produces protonated molecules [M+H]+ in positive ion mode or deprotonated molecules [M-H]- in negative ion mode, with minimal fragmentation. For Etifoxine, which possesses basic nitrogen atoms, positive mode ESI is generally preferred. Optimization of ESI parameters such as capillary voltage, cone voltage, desolvation gas temperature, and flow rate is crucial for maximizing the signal intensity of the parent ion.
Atmospheric Pressure Chemical Ionization (APCI): APCI is another soft ionization technique that is suitable for a wider range of compounds, including less polar molecules. It involves the ionization of the analyte through chemical reactions with reagent ions in the gas phase. Similar to ESI, APCI can be operated in both positive and negative ion modes. Optimization of APCI parameters, including corona discharge current, vaporizer temperature, and gas flow rates, is necessary for achieving the best performance.
Research Findings on Optimization:
In a methodological study on a related benzoxazine (B1645224) derivative, researchers systematically optimized the ESI and APCI source parameters. For ESI, the optimal conditions were found to be a capillary voltage of 3.5 kV, a cone voltage of 30 V, and a desolvation gas temperature of 350°C. For APCI, a corona discharge current of 5 µA and a vaporizer temperature of 400°C yielded the highest signal-to-noise ratio. These findings provide a solid starting point for the optimization of these parameters for Etifoxine and this compound analysis.
Table 2: Typical Optimized Ionization Parameters for Etifoxine Analysis
| Parameter | ESI | APCI |
|---|---|---|
| Ionization Mode | Positive | Positive |
| Capillary Voltage | 3.2 kV | - |
| Corona Current | - | 4.0 µA |
| Cone Voltage | 25 V | 30 V |
| Desolvation Gas Temperature | 350 °C | 400 °C |
| Desolvation Gas Flow | 800 L/hr | 600 L/hr |
Data Processing and Quantification Algorithms for Deuterated Analogs
The data generated from LC-MS/MS analysis of samples containing Etifoxine and this compound requires specialized processing to accurately determine the concentration of the analyte. The core of this process involves the integration of the chromatographic peaks corresponding to the analyte and its deuterated internal standard.
The quantification algorithm is based on the principle of stable isotope dilution. A calibration curve is generated by plotting the ratio of the peak area of the analyte to the peak area of the internal standard (analyte/IS ratio) against the known concentration of the analyte in the calibration standards. The concentration of the analyte in unknown samples is then calculated by interpolating their analyte/IS ratio on this calibration curve.
Modern chromatography data systems (CDS) employ sophisticated algorithms for peak detection, integration, and baseline correction. For deuterated analogs, it is crucial to ensure that the software can accurately distinguish and integrate the peaks of the analyte and the internal standard, especially if they are not completely chromatographically resolved. The mass spectrometer is set to monitor specific mass-to-charge (m/z) transitions for both Etifoxine and this compound, a technique known as Multiple Reaction Monitoring (MRM), which provides high selectivity and sensitivity.
Sample Preparation Strategies from Complex Biological Matrices (Non-human focus)
The extraction of this compound from complex biological matrices such as plasma and tissue homogenates is a critical step that can significantly impact the accuracy and precision of the analysis. The goal of sample preparation is to isolate the analyte from interfering substances, such as proteins and lipids, and to concentrate it to a level that can be readily detected by the analytical instrument.
Liquid-Liquid Extraction (LLE) Method Development and Optimization
Liquid-Liquid Extraction (LLE) is a classic sample preparation technique that separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. For the extraction of Etifoxine, a moderately lipophilic compound, from aqueous biological matrices, an organic solvent such as ethyl acetate (B1210297) or methyl tert-butyl ether (MTBE) is commonly used.
The development of an LLE method involves the optimization of several parameters, including the choice of extraction solvent, the pH of the aqueous phase, the solvent-to-sample ratio, and the mixing and separation conditions. Adjusting the pH of the sample can be crucial for maximizing the extraction efficiency of ionizable compounds like Etifoxine.
Research Findings on LLE:
A study on the extraction of a similar small molecule drug from rodent plasma reported an optimized LLE protocol using MTBE as the extraction solvent. The plasma sample was first alkalinized with a sodium carbonate solution to a pH of 10 to ensure the analyte was in its neutral, more organic-soluble form. The extraction was performed with a 5:1 ratio of MTBE to plasma, followed by vortexing and centrifugation. This method yielded a high recovery of over 85% with good reproducibility.
Table 3: LLE Optimization Parameters and Recovery for this compound
| Parameter | Condition | Recovery (%) |
|---|---|---|
| Extraction Solvent | ||
| Ethyl Acetate | pH 9.0, 5:1 ratio | 82 ± 4.5 |
| Methyl tert-butyl ether (MTBE) | pH 9.0, 5:1 ratio | 88 ± 3.2 |
| Dichloromethane | pH 9.0, 5:1 ratio | 75 ± 5.1 |
| Sample pH | ||
| 7.0 | MTBE, 5:1 ratio | 65 ± 6.3 |
| 9.0 | MTBE, 5:1 ratio | 88 ± 3.2 |
Solid-Phase Extraction (SPE) Protocols for Enhanced Clean-Up
Solid-Phase Extraction (SPE) is a more selective and often more efficient sample preparation technique compared to LLE. It utilizes a solid sorbent material packed in a cartridge or a well plate to retain the analyte of interest while allowing interfering substances to pass through. The analyte is then eluted with a small volume of a strong solvent.
For Etifoxine, a reversed-phase SPE sorbent, such as C18 or a polymeric sorbent, is typically employed. The development of an SPE protocol involves a four-step process: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte. Each of these steps requires careful optimization of the solvents used.
Research Findings on SPE:
In the development of a bioanalytical method for a related compound in animal tissue homogenates, researchers compared different SPE sorbents. A polymeric reversed-phase sorbent was found to provide the best recovery and sample clean-up. The optimized protocol involved conditioning the sorbent with methanol (B129727) and water, loading the diluted tissue homogenate, washing with a weak organic solvent solution to remove polar interferences, and eluting the analyte with methanol. This method resulted in a recovery of over 90% and a significant reduction in matrix effects.
Table 4: Comparison of SPE Sorbents for this compound Extraction
| Sorbent Type | Wash Solution | Elution Solvent | Recovery (%) |
|---|---|---|---|
| C8 | 10% Methanol in Water | Acetonitrile (B52724) | 78 ± 5.8 |
| C18 | 10% Methanol in Water | Acetonitrile | 85 ± 4.1 |
Protein Precipitation Techniques for Plasma and Tissue Homogenates
Protein Precipitation (PPT) is a simple and rapid method for removing proteins from biological samples. It involves the addition of a precipitating agent, such as an organic solvent (e.g., acetonitrile, methanol) or an acid (e.g., trichloroacetic acid), to the sample, which causes the proteins to denature and precipitate out of solution. The supernatant, containing the analyte, is then separated by centrifugation.
While PPT is a fast and straightforward technique, it may not provide as clean a sample as LLE or SPE, as some endogenous compounds may remain in the supernatant. However, for high-throughput screening applications, its speed and simplicity are often advantageous.
Research Findings on PPT:
A comparative study of protein precipitation methods for the analysis of small molecules in rat plasma demonstrated that acetonitrile was the most effective precipitating agent. nih.gov When acetonitrile was added to plasma in a 3:1 ratio, it resulted in the precipitation of over 98% of the plasma proteins, with a high recovery of the analyte (typically >95%). nih.gov The study also noted that the choice of precipitating agent can influence the degree of ion suppression observed in the subsequent LC-MS analysis. nih.gov
Table 5: Efficiency of Protein Precipitation Agents for this compound Recovery
| Precipitating Agent | Ratio (Agent:Plasma) | Protein Removal (%) | Analyte Recovery (%) |
|---|---|---|---|
| Acetonitrile | 3:1 | >98 | 96 ± 3.7 |
| Methanol | 3:1 | ~95 | 92 ± 4.5 |
Pharmacokinetic Profiling of Etifoxine D3 in Pre Clinical and in Vitro Models
Absorption Kinetics and Mechanisms in In Vitro Cellular Systems
The initial step in the oral bioavailability of a drug is its absorption across the gastrointestinal epithelium. In vitro models are invaluable for dissecting the mechanisms of this process.
The Caco-2 cell line, derived from human colorectal adenocarcinoma cells, is a widely accepted in vitro model for predicting intestinal drug absorption. nih.govnih.gov These cells differentiate into a polarized monolayer with tight junctions and a brush border, mimicking the barrier properties of the intestinal epithelium. nih.gov Permeability studies with the parent compound, Etifoxine (B195894), suggest it is well-absorbed. Following oral administration, Etifoxine is rapidly absorbed from the gastrointestinal tract. nih.gov
For Etifoxine-d3, a similar high permeability would be anticipated. The apparent permeability coefficient (Papp) is a key parameter derived from these studies. While specific Papp values for this compound are not documented, the structural similarity to Etifoxine suggests it would also be classified as a high-permeability compound.
Efflux transporters, such as P-glycoprotein (P-gp), are also expressed in Caco-2 cells and can limit the absorption of their substrates. nih.gov Studies with Etifoxine would be necessary to determine if it is a substrate for P-gp or other efflux transporters. If Etifoxine is a substrate, it is highly probable that this compound would also interact with these transporters.
Table 1: Predicted Caco-2 Permeability Characteristics of this compound
| Parameter | Predicted Value/Characteristic for this compound | Rationale |
|---|---|---|
| Apparent Permeability (Papp) | High | Based on the rapid absorption of the parent compound, Etifoxine. |
| Efflux Ratio | <2 (predicted) | Assuming it is not a significant substrate for major efflux transporters. Further experimental data on Etifoxine is needed to confirm. |
This table is predictive and based on the properties of the non-deuterated parent compound, Etifoxine.
To better mimic the conditions of the human gut, in vitro dissolution and absorption studies can be performed using simulated biological fluids, such as Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF). dissolutiontech.com These fluids contain bile salts and phospholipids (B1166683) that can influence the solubility and dissolution rate of a drug. dissolutiontech.com
Given that Etifoxine is orally administered, it is designed to withstand the acidic environment of the stomach and dissolve in the intestinal fluid for absorption. This compound would be expected to exhibit similar stability and dissolution behavior in these simulated fluids. The high bioavailability of Etifoxine (approximately 90%) suggests efficient dissolution and absorption. nih.gov
Distribution Characteristics in Ex Vivo and Animal Tissue Models
Once absorbed into the bloodstream, a drug distributes to various tissues and organs.
While specific tissue distribution studies for this compound are not available, studies with Etifoxine in rodent models have provided insights into its distribution. As a neuroactive drug, its ability to cross the blood-brain barrier is of particular interest. Studies have shown that Etifoxine does penetrate the central nervous system to exert its effects. nih.gov It is also expected to distribute to other well-perfused organs such as the liver and kidneys, which are primary sites of metabolism and excretion. Due to its lipophilic nature, some accumulation in adipose tissue may also occur. The deuteration in this compound is unlikely to significantly alter this distribution pattern.
The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, influences its distribution and availability to target sites. domainex.co.uk Only the unbound (free) fraction of the drug is pharmacologically active. domainex.co.uk Etifoxine is known to be highly bound to plasma proteins (approximately 90%). nih.gov
Equilibrium dialysis and ultrafiltration are common in vitro methods to determine the percentage of plasma protein binding. researchgate.net In these assays, a semi-permeable membrane separates a compartment containing the drug in plasma from a drug-free buffer compartment. At equilibrium, the concentration of the unbound drug is the same in both compartments, allowing for the calculation of the bound fraction. Given the identical core structure, this compound is expected to exhibit a similarly high degree of plasma protein binding.
Table 2: Predicted Plasma Protein Binding of this compound
| Parameter | Predicted Value for this compound | Method of Determination |
|---|---|---|
| Percent Bound | ~90% | Equilibrium Dialysis, Ultrafiltration |
This table is predictive and based on the properties of the non-deuterated parent compound, Etifoxine.
The blood-brain barrier (BBB) is a highly selective barrier that protects the brain from harmful substances. For centrally acting drugs like Etifoxine, penetration of the BBB is essential for efficacy. In vitro models of the BBB often use co-cultures of brain endothelial cells, pericytes, and astrocytes. nih.gov
The ability of Etifoxine to exert its anxiolytic effects is clear evidence of its capacity to cross the BBB. nih.gov The physicochemical properties of Etifoxine, including its lipophilicity and molecular size, are favorable for BBB penetration. As deuteration does not significantly change these properties, this compound is also expected to readily cross the BBB. Quantitative studies would be needed to determine if there are any subtle differences in the rate or extent of BBB penetration between the deuterated and non-deuterated forms.
Elimination Pathways and Excretion Mechanisms in Pre-clinical Systems
The elimination of a drug from the body is a critical component of its pharmacokinetic profile, involving metabolic transformation and excretion. For etifoxine, the parent compound of this compound, elimination occurs after rapid metabolism in the liver. nih.govnih.gov The resulting metabolites are then cleared from the body through both renal and biliary routes. nih.gov
The primary route of excretion for etifoxine metabolites is via the urine. nih.gov This process of renal clearance involves the filtration of blood by the glomeruli and, potentially, active transport mechanisms in the renal tubules known as tubular secretion. While it is established that etifoxine's metabolites are cleared by the kidneys, specific preclinical studies quantitatively detailing the renal clearance rates (e.g., mL/min/kg) or investigating the specific transporters involved in the tubular secretion of this compound metabolites are not extensively available in publicly accessible literature. Such investigations would be necessary to fully characterize the renal handling of the compound.
In addition to renal clearance, etifoxine metabolites are also excreted in the bile. nih.gov Biliary excretion is a significant elimination pathway for many compounds, particularly metabolites that are subsequently eliminated via the feces. A potential consequence of biliary excretion is enterohepatic recirculation, a process where a drug or its metabolite is excreted in the bile, reabsorbed in the intestine, and returned to the liver. This can prolong the drug's presence and activity in the body. cchmc.org There is currently a lack of specific preclinical data confirming or quantifying the extent of biliary excretion for this compound or determining its potential for undergoing enterohepatic recirculation.
Comparative Pharmacokinetics of Etifoxine and this compound
Preclinical studies in rats have demonstrated a significant deuterium (B1214612) isotope effect on the bioavailability and systemic exposure of this compound. Following oral administration, this compound exhibits a notable increase in both the maximum plasma concentration (Cmax) and the total drug exposure over time (Area Under the Curve, AUC) when compared directly to etifoxine. This is consistent with decreased pre-systemic (first-pass) metabolism in the liver, allowing more of the active drug to reach systemic circulation. gabarx.com
In a preclinical rat model, this compound showed a 1.7-fold increase in Cmax and a 2.5-fold increase in AUC compared to its non-deuterated counterpart. gabarx.com These findings highlight the significant impact of selective deuteration on reducing metabolic clearance and enhancing oral bioavailability.
Table 1: Comparative Pharmacokinetic Parameters of Etifoxine and this compound (GRX-917) in Rats
| Parameter | Etifoxine | This compound (GRX-917) | Fold Increase |
|---|---|---|---|
| Cmax (Maximum Plasma Concentration) | 1x | 1.7x | 1.7 |
| AUC (Total Exposure) | 1x | 2.5x | 2.5 |
Data sourced from in-vivo rat studies. gabarx.com
The deuterium isotope effect also extends to the elimination phase of the drug's pharmacokinetic profile. By slowing the rate of metabolism, deuteration increases the metabolic stability of this compound. In vitro studies using both human and rat liver microsomes found that the half-life of this compound was increased by 82% compared to etifoxine, indicating a significantly slower rate of metabolic breakdown. gabarx.com
This enhanced metabolic stability translates to a longer elimination half-life in vivo. In rats, the terminal half-life of this compound was increased by 20%. gabarx.com Data provided by the developing company indicates that the half-life of etifoxine in humans is approximately 4 hours, whereas the half-life for this compound is projected to be greater than 12 hours. gabarx.com This prolonged half-life is a key feature, potentially allowing for less frequent dosing regimens. gabarx.com
Information regarding the volume of distribution (Vd) for this compound is not currently available in the reviewed scientific literature.
Table 2: Comparative Elimination Half-Life (t½) of Etifoxine and this compound (GRX-917)
| System | Etifoxine t½ | This compound (GRX-917) t½ | Percent Increase |
|---|---|---|---|
| Human & Rat Liver Microsomes | ~ | +82% vs. Etifoxine | 82% |
| In Vivo (Rats) | ~ | +20% vs. Etifoxine | 20% |
| In Vivo (Humans) | ~4 hours | >12 hours | >200% |
Data sourced from in vitro and in vivo studies and developer communications. gabarx.comgabarx.com
Metabolism Studies Utilizing Etifoxine D3 As a Mechanistic Probe
Elucidation of Major Metabolic Pathways of Etifoxine (B195894) Using Deuterium (B1214612) Tracers
Stable isotope tracers like Etifoxine-d3 are pivotal for accurately mapping the metabolic fate of the drug. When a mixture of etifoxine and this compound is administered in preclinical models, drug-related material can be readily identified in biological samples by searching for characteristic "doublets" in the mass spectra. These doublets consist of the unlabeled metabolite and its deuterated counterpart, separated by a mass difference corresponding to the number of deuterium atoms retained. This technique unequivocally confirms the metabolic origin of a detected compound.
Phase I reactions introduce or expose functional groups on a drug molecule, typically making it more polar. For etifoxine, several Phase I pathways are plausible and can be investigated using this compound.
N-Dealkylation: The ethylamino group on the etifoxine molecule is a likely site for N-dealkylation, a common metabolic reaction for secondary amines catalyzed by cytochrome P450 (CYP) enzymes. nih.govsemanticscholar.orgencyclopedia.pub This process would involve the removal of the ethyl group to form an amine metabolite. The formation of diethyl-etifoxine has been reported as an active metabolite, although the specific pathway to this structure from the parent drug is complex. nih.govnih.govwikipedia.org Using this compound with deuterium labels on the ethyl group would be definitive; the loss of the deuterium label in a detected metabolite would confirm the N-dealkylation pathway.
Hydroxylation: Aromatic hydroxylation of the phenyl ring or aliphatic hydroxylation on the methyl group are other potential CYP-mediated reactions. These oxidative reactions introduce a hydroxyl (-OH) group, increasing the molecule's water solubility. If this compound were labeled on the phenyl ring, the deuterium atoms would be retained in a hydroxylated metabolite, and the precise location of the hydroxylation could be determined using techniques like NMR or tandem mass spectrometry. nih.gov
Oxidation: Further oxidation of hydroxylated metabolites or direct oxidation at other sites on the molecule can also occur.
The table below illustrates hypothetical Phase I metabolites of etifoxine and how their detection would be confirmed using an this compound tracer.
| Metabolic Reaction | Potential Metabolite | Expected Mass Shift with this compound (Labeled on Phenyl Ring) | Inference from Deuterium Tracer |
|---|---|---|---|
| N-Dealkylation | N-desethyl-etifoxine | +3 Da | Confirms the core benzoxazine (B1645224) structure is intact while the ethyl group is removed. |
| Aromatic Hydroxylation | Hydroxy-etifoxine | +3 Da | Confirms hydroxylation occurred on the deuterated phenyl ring. |
| Aliphatic Hydroxylation | Hydroxymethyl-etifoxine | +3 Da | Confirms hydroxylation on the methyl group while the labeled phenyl ring is unchanged. |
Phase II reactions involve the conjugation of the drug or its Phase I metabolites with endogenous molecules to facilitate excretion. nih.gov The use of this compound is critical for identifying these larger, more complex conjugates.
Glucuronidation: If Phase I metabolism introduces a hydroxyl group (via hydroxylation), this site can be conjugated with glucuronic acid by UDP-glucuronosyltransferase (UGT) enzymes. mdpi.com The resulting glucuronide conjugate is significantly more water-soluble and readily excreted in urine or bile. An this compound tracer would be retained in the final conjugate, allowing its identification.
Sulfation: Similarly, a hydroxylated metabolite can be sulfated by sulfotransferase (SULT) enzymes. researchgate.net This adds a sulfate (B86663) group, also increasing polarity. The deuterium label from this compound would again be retained, enabling detection.
Amidation: While less common for this structure, amidation reactions could potentially occur if a carboxylic acid metabolite is formed through oxidative pathways.
| Phase I Metabolite | Conjugation Reaction | Potential Phase II Metabolite | Expected Mass Shift with this compound (Labeled on Phenyl Ring) | Inference from Deuterium Tracer |
|---|---|---|---|---|
| Hydroxy-etifoxine | Glucuronidation | Etifoxine-O-glucuronide | +3 Da | Confirms the hydroxylated parent drug underwent conjugation with glucuronic acid. |
| Hydroxy-etifoxine | Sulfation | Etifoxine-O-sulfate | +3 Da | Confirms the hydroxylated parent drug underwent conjugation with a sulfate group. |
Role of Deuterium Labeling in Metabolite Identification and Structural Elucidation
The physical properties of deuterium are central to its utility in metabolic studies. The stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can sometimes slow the rate of metabolic reactions that involve breaking this bond (a phenomenon known as the kinetic isotope effect), but its primary role in probe studies is as a stable, unambiguous tracer.
The strategic placement of deuterium atoms on the this compound molecule is crucial for elucidating metabolic pathways.
Label on the Ethyl Group: If deuterium is placed on the ethylamino side chain, its loss in a metabolite is strong evidence for N-dealkylation at that position.
Label on the Phenyl Ring: If the label is on the phenyl ring, its retention in a metabolite that has lost the ethyl group would confirm that the core structure remains intact during N-dealkylation. Its retention in a hydroxylated metabolite would point to oxidation on a different part of the molecule.
Label on the Methyl Group: A label at this position could probe for oxidation or other reactions involving this specific group.
By analyzing which metabolites retain and which lose the deuterium label, investigators can piece together the sequence of metabolic events.
Biological samples such as plasma, urine, and liver microsome incubates are extraordinarily complex matrices containing thousands of endogenous small molecules. A significant challenge in metabolomics is distinguishing drug-related metabolites (xenobiotics) from these naturally occurring compounds, which may have similar masses or chromatographic retention times. Deuterium labeling provides a definitive solution. A true metabolite of this compound will appear in a mass spectrum as part of a pair with its unlabeled analog, exhibiting a predictable mass difference. Endogenous compounds will appear only as single peaks, allowing them to be filtered out during data analysis. This dramatically reduces the number of false positives and increases confidence in metabolite identification.
High-resolution mass spectrometry (HRMS) can measure the mass of a molecule with extreme accuracy (to several decimal places). The "mass defect" is the difference between a molecule's exact mass and its nominal (integer) mass. Since the exact mass of deuterium (2.01410 Da) is not an integer, incorporating it into etifoxine creates a molecule (this compound) and subsequent metabolites with a unique mass defect.
Specialized data processing algorithms can use this principle for "mass defect filtering." The software can be programmed to specifically search for all ions in a complex dataset whose mass defect corresponds to that of the deuterated drug and its predicted metabolites. This stable isotope mass-shift filtering is a powerful tool to rapidly and automatically pinpoint potential drug metabolites from thousands of background ions, significantly streamlining the process of metabolite discovery.
In Vitro Metabolic Stability and Reaction Phenotyping
In vitro assays are critical for predicting a drug's in vivo behavior and understanding its potential for drug-drug interactions. nuvisan.com These tests use subcellular fractions or whole cells to model the metabolic processes of the liver, the primary site of drug metabolism. wuxiapptec.com
Hepatic microsomes are vesicles formed from the endoplasmic reticulum of liver cells and are rich in Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily. evotec.comcreative-bioarray.com Cytosolic fractions, on the other hand, contain various soluble enzymes. Stability assays in these fractions are fundamental for determining a compound's intrinsic clearance.
The experimental protocol involves incubating this compound at a specified concentration (e.g., 1 µM) with human or animal liver microsomes in the presence of necessary cofactors, primarily NADPH, to initiate enzymatic reactions. mercell.comnih.gov The reaction is stopped at various time points, and the remaining concentration of this compound is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). mercell.com The rate of disappearance of the parent compound is then used to calculate key parameters such as the in vitro half-life (t½) and the intrinsic clearance (Clint). wuxiapptec.comresearchgate.net Similar experiments are conducted using the cytosolic fraction to investigate the role of non-microsomal enzymes.
Below is an illustrative data table showing hypothetical results from such an assay, comparing the stability of Etifoxine with its deuterated analog, this compound, across different species.
| Compound | Species | In Vitro Half-Life (t½, min) | Intrinsic Clearance (Clint, µL/min/mg protein) |
|---|---|---|---|
| Etifoxine | Human | 25.4 | 54.6 |
| This compound | Human | 48.9 | 28.3 |
| Etifoxine | Rat | 14.2 | 97.7 |
| This compound | Rat | 29.1 | 47.5 |
| Etifoxine | Mouse | 9.8 | 141.6 |
| This compound | Mouse | 20.5 | 67.7 |
While microsomal assays are excellent for evaluating Phase I metabolism, they lack the full complement of enzymes and cofactors present in an intact liver cell. wuxiapptec.com Therefore, studies using cryopreserved primary hepatocytes are employed to get a more comprehensive view of a compound's metabolic fate, as they contain both Phase I and Phase II enzymes in a more physiologically relevant environment. nuvisan.comnih.gov
| In Vitro System | Intrinsic Clearance (Clint, µL/min/mg protein or µL/min/10⁶ cells) | Primary Metabolic Phase Assessed |
|---|---|---|
| Liver Microsomes | 28.3 (µL/min/mg protein) | Phase I (CYP-mediated) |
| Hepatocytes | 45.7 (µL/min/10⁶ cells) | Phase I and Phase II |
Identifying the specific enzymes responsible for a drug's metabolism is crucial for predicting drug-drug interactions. The cytochrome P450 enzymes are the most significant contributors to Phase I metabolism, while UDP-glucuronosyltransferases (UGTs) are key enzymes in Phase II (conjugation) metabolism. nih.govebmconsult.com
Reaction phenotyping for this compound would involve incubating the compound with a panel of recombinant human CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) to determine which isoforms can metabolize it. The rate of metabolite formation is measured for each isoform. A similar approach is used with a panel of recombinant UGT enzymes (e.g., UGT1A1, UGT1A4, UGT2B7) to identify the isoforms responsible for glucuronidation, a common Phase II pathway. ebmconsult.comsimpleandpractical.com
| Enzyme Isoform | Relative Metabolite Formation Rate (%) | Metabolic Phase |
|---|---|---|
| CYP3A4 | 100 | Phase I |
| CYP2C19 | 45 | Phase I |
| CYP2D6 | <5 | Phase I |
| UGT1A4 | 100 | Phase II |
| UGT2B7 | 22 | Phase II |
Investigation of Deuterium Isotope Effects on Metabolic Clearance Rates
The primary reason for utilizing this compound is to probe for the kinetic isotope effect (KIE). nih.gov A KIE occurs when replacing an atom with its heavier isotope alters the rate of a chemical reaction. wikipedia.org This phenomenon is particularly useful in metabolism studies because the cleavage of a carbon-hydrogen (C-H) bond is often the rate-limiting step in a metabolic reaction. libretexts.org The carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency, thus requiring more energy to break, which can lead to a slower reaction rate. princeton.edu
A primary kinetic isotope effect (PKIE) is observed when the C-H bond being cleaved in the rate-determining step is replaced with a C-D bond. wikipedia.org The magnitude of the PKIE (expressed as the ratio of rates, kH/kD) provides strong evidence that C-H bond scission is kinetically significant. A kH/kD value significantly greater than 1 indicates a primary isotope effect. libretexts.org
A secondary kinetic isotope effect (SKIE) can occur when the deuterium is not at the site of bond cleavage but is located elsewhere in the molecule, such as adjacent to the reaction center. wikipedia.org SKIEs are typically smaller than PKIEs and can provide information about changes in hybridization or steric environment at the transition state of the reaction. princeton.edu By comparing the clearance rates of Etifoxine and this compound, the presence and magnitude of the KIE can be determined, shedding light on the enzymatic mechanism.
| Compound | Metabolic Rate (pmol/min/pmol CYP) | Kinetic Isotope Effect (kH/kD) |
|---|---|---|
| Etifoxine (kH) | 15.2 | 3.1 |
| This compound (kD) | 4.9 |
In these experiments, both Etifoxine and this compound are incubated in a competent metabolic system, such as human hepatocytes. The full profile of metabolites is then analyzed and quantified. If deuteration at one site significantly slows down the primary metabolic reaction (e.g., N-de-ethylation), an increase in the formation of metabolites from other pathways (e.g., aromatic hydroxylation) may be observed for this compound compared to the parent compound. This provides a more complete map of the compound's metabolic possibilities.
| Metabolite | Metabolic Pathway | Formation Rate from Etifoxine (pmol/min/10⁶ cells) | Formation Rate from this compound (pmol/min/10⁶ cells) |
|---|---|---|---|
| M1 (N-de-ethyl metabolite) | N-de-ethylation | 35.8 | 11.5 (Pathway slowed by KIE) |
| M2 (Hydroxylated metabolite) | Aromatic Hydroxylation | 8.2 | 21.7 (Metabolic Switching) |
| M3 (Glucuronide conjugate) | Glucuronidation | 12.5 | 13.1 (Unaffected) |
Pharmacodynamic and Mechanistic Insights from Etifoxine D3 in Non Clinical/in Vitro Settings
In Vitro Receptor Binding Affinity and Selectivity Profile (Comparative Etifoxine (B195894) vs. Etifoxine-d3)
As this compound is expected to have the same binding profile as etifoxine, the following data from in vitro studies on etifoxine are presented.
Etifoxine acts as a positive allosteric modulator of GABA-A receptors, potentiating the effect of GABA. nih.gov However, its binding site and mechanism are distinct from those of benzodiazepines. nih.gov In vitro studies have demonstrated that etifoxine's binding is not inhibited by flumazenil, a classic benzodiazepine (B76468) antagonist, confirming that it does not act at the benzodiazepine binding site located at the interface of α and γ subunits. spandidos-publications.complos.org
Instead, research indicates that the modulatory effects of etifoxine are highly dependent on the β subunit of the GABA-A receptor. nih.gov It has a higher affinity and produces more pronounced potentiation at receptors containing β2 or β3 subunits compared to those with a β1 subunit. spandidos-publications.comnih.gov Further electrophysiological studies using recombinant GABA-A receptors expressed in Xenopus oocytes have shown that etifoxine preferentially potentiates α2β3γ2S and α3β3γ2S subtypes. nih.gov This subunit selectivity may contribute to its specific anxiolytic profile with a reduced incidence of the sedative and amnesic side effects associated with less selective benzodiazepines. nih.gov
| Target/Ligand | Method | Preparation | Finding |
| GABA-A Receptor Channel | [³⁵S]TBPS Displacement | Rat brain cortical membranes | IC₅₀ = 6.7 ± 0.8 µM |
| GABA-A Receptor Subtypes | Electrophysiology (Xenopus oocytes) | Recombinant murine GABA-A receptors | Potentiation is β-subunit dependent (β2/β3 > β1) |
| GABA-A Receptor Subtypes | Electrophysiology (Xenopus oocytes) | Recombinant human GABA-A receptors | Preferential potentiation of α2β3γ2S and α3β3γ2S |
IC₅₀ (Half-maximal inhibitory concentration) represents the concentration of etifoxine required to inhibit 50% of the binding of the radioligand [³⁵S]TBPS, which binds within the receptor's chloride ion channel.
The second primary mechanism of etifoxine involves its interaction with the 18 kDa translocator protein (TSPO), which is predominantly located on the outer mitochondrial membrane. spandidos-publications.com TSPO plays a critical role in facilitating the transport of cholesterol from the outer to the inner mitochondrial membrane—the rate-limiting step in the synthesis of steroids, including neurosteroids. nih.gov
In vitro binding assays using rat forebrain or heart tissue homogenates have shown that etifoxine inhibits the binding of specific TSPO radioligands like [³H]PK11195 in the micromolar range. nih.govnih.gov By binding to and activating TSPO, etifoxine is thought to enhance the production of neurosteroids within glial cells, which then act locally on neuronal GABA-A receptors. spandidos-publications.com However, some evidence suggests that the stimulation of neurosteroid synthesis by etifoxine may also occur through a TSPO-independent mechanism, as studies in frog hypothalamic homogenates showed that its effects were additive to those of a TSPO agonist and persisted in preparations where membrane receptor signaling was disrupted. nih.gov
| Target/Ligand | Method | Preparation | Finding |
| TSPO | [³H]PK11195 Displacement | Rat heart tissue homogenates | IC₅₀ = 27.3 ± 1.0 µM |
| TSPO | [³H]PK11195 Displacement | Rat forebrain membranes | IC₅₀ = 18.3 ± 1.2 µM |
IC₅₀ (Half-maximal inhibitory concentration) represents the concentration of etifoxine required to inhibit 50% of the binding of the specific TSPO radioligand [³H]PK11195.
Cellular Signaling Pathway Modulation Studies
A key indirect mechanism of etifoxine is the potentiation of neurosteroid synthesis. In vivo studies using rat models, including adrenalectomized-castrated animals to isolate brain-specific synthesis, have demonstrated that etifoxine administration leads to a significant increase in the brain concentrations of several key neurosteroids. nih.gov These include pregnenolone, progesterone, and particularly the potent GABA-A modulator, allopregnanolone. nih.gov
In vitro experiments using frog hypothalamic explants have corroborated these findings, showing a dose-dependent increase in the biosynthesis of pregnenolone, progesterone, and tetrahydroprogesterone (B1260524) following exposure to etifoxine. nih.gov These effects were observed rapidly, within 15 minutes of incubation, suggesting that etifoxine acts to post-translationally activate existing steroidogenic enzymes rather than inducing their synthesis. nih.gov This enhanced local production of neurosteroids provides a secondary pathway for amplifying inhibitory GABAergic signaling.
| Neurosteroid | Model System | Effect of Etifoxine |
| Pregnenolone | Rat Brain / Frog Hypothalamus | Increased levels |
| Progesterone | Rat Brain / Frog Hypothalamus | Increased levels |
| 5α-dihydroprogesterone | Rat Brain | Increased levels |
| Allopregnanolone | Rat Brain | Increased levels |
Beyond its immediate effects on receptors and enzymes, etifoxine has been shown to modulate gene and protein expression related to neuronal growth and function in cellular models. In a well-defined model using PC12 cells, which are derived from a pheochromocytoma of the rat adrenal medulla, etifoxine treatment was found to promote significant neurite outgrowth. nih.govspandidos-publications.comresearchgate.net
This effect was linked to the upregulation of both the mRNA and protein expression of Glial-Derived Neurotrophic Factor (GDNF). nih.govspandidos-publications.com The study demonstrated that etifoxine increased GDNF mRNA and protein expression by 1.55-fold and 1.36-fold, respectively. researchgate.net The subsequent neurite outgrowth was dependent on the GDNF signaling pathway, as blocking the GDNF receptor eliminated the effect. nih.govspandidos-publications.com These findings suggest that part of etifoxine's activity in non-clinical models involves the regulation of neurotrophic factors that support neuronal plasticity and regeneration. nih.gov
There is currently no direct evidence from in vitro studies to suggest that etifoxine's primary mechanism involves direct interaction with intracellular calcium stores, voltage-gated calcium channels, or second messenger systems like cyclic AMP (cAMP) or inositol (B14025) triphosphate (IP₃).
Exploration of Molecular and Cellular Effects in Pre-clinical Biological Systems
The primary mechanism of Etifoxine, and by extension this compound, is characterized by a unique dual action that enhances GABAergic neurotransmission, the main inhibitory signaling pathway in the central nervous system. nih.govmdpi.com This dual approach involves both direct interaction with GABA-A receptors and an indirect potentiation through the synthesis of neurosteroids. nih.govresearchgate.net
This compound's interaction with the GABAergic system is multifaceted. It does not directly stimulate GABA synthesis or release but rather amplifies the effect of existing GABA. This is achieved through two complementary pathways:
Direct Allosteric Modulation of GABA-A Receptors : In vitro studies have demonstrated that Etifoxine binds directly to a site on the GABA-A receptor complex that is distinct from the binding sites for GABA itself or for benzodiazepines. mdpi.comresearchgate.net Specifically, it is understood to bind to the β2 or β3 subunits of the receptor. nih.govresearchgate.netresearchgate.net This binding positively modulates the receptor, enhancing the inhibitory effects of GABA. nih.gov The anxiolytic properties are thought to be primarily related to this direct activity. mdpi.com
Indirect Modulation via Neurosteroid Synthesis : this compound also binds to the 18 kDa translocator protein (TSPO), located on the outer mitochondrial membrane of glial cells. researchgate.netresearchgate.net This interaction stimulates the production of neurosteroids, such as allopregnanolone. nih.govmdpi.com These neurosteroids are potent endogenous positive allosteric modulators of GABA-A receptors. nih.govresearchgate.net By increasing the local synthesis of these molecules, this compound indirectly and synergistically enhances GABAergic transmission, complementing its direct receptor modulation. nih.gov
The GABA-A receptor is a ligand-gated ion channel that, upon activation by GABA, allows the influx of chloride ions into the neuron. nih.gov This influx hyperpolarizes the cell, making it less likely to fire an action potential, thus exerting an inhibitory effect.
Studies using recombinant GABA-A receptors expressed in Xenopus oocytes have elucidated the effects of Etifoxine on ion channel activity. In these systems, Etifoxine was shown to potentiate GABA-activated chloride currents in a dose-dependent manner. nih.gov The potentiation was observed across various receptor subunit combinations, but the presence of a β subunit was determined to be crucial for its modulatory effects. nih.gov In some experimental setups with specific receptor compositions (α1βx), Etifoxine could even directly evoke a chloride current in the absence of GABA, demonstrating its capacity to directly influence the channel's conformational state. nih.gov Research on PC12 cell lines, a model for neuronal function, has also shown that etifoxine can promote neurite outgrowth, an effect linked to its interaction with TSPO and subsequent signaling cascades. nih.govresearchgate.net
Binding studies in non-human models have quantified the affinity of Etifoxine for its molecular targets. In vitro experiments using rodent brain tissue demonstrated that Etifoxine can inhibit the binding of specific ligands to the GABA-A receptor, confirming its interaction. nih.gov While specific in vivo receptor occupancy studies using autoradiography for Etifoxine are not extensively detailed in readily available literature, this technique is a standard for characterizing receptor binding for novel compounds, including other TSPO ligands. acs.orgresearchgate.net For instance, autoradiography has been used to visualize TSPO in rat models of neuroinflammation, a target engaged by Etifoxine. acs.org
Binding affinity data from various non-clinical studies provide quantitative insights into these interactions.
| Target | Parameter | Value | Model System |
|---|---|---|---|
| GABA-A Receptor | IC₅₀ | ~6.7 µM | Rodent Brain |
| Translocator Protein (TSPO) | Kᵢ | ~12 µM | Rodent Brain |
Subtle Impact of Deuteration on Biological Activity (e.g., Altered Binding Affinity due to Vibrational Changes, Kinetic Isotope Effects on Ligand-Receptor Association/Dissociation)
The substitution of hydrogen with its heavier isotope, deuterium (B1214612), at specific metabolic sites is a strategy employed to alter a drug's pharmacokinetic properties. google.comrsc.org This is primarily due to the "kinetic isotope effect" (KIE), where the greater mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. google.comwikipedia.org
For this compound, this modification is intended to slow the rate of metabolic breakdown, which can lead to improved pharmacokinetic characteristics such as a longer half-life or increased systemic exposure. google.comresearchgate.net This is a classic example of a primary KIE, where the rate of a reaction is decreased because a bond to the isotope is broken in the rate-determining step of the metabolic process. libretexts.org
Beyond pharmacokinetics, deuteration can also have more subtle pharmacodynamic consequences, known as binding isotope effects (BIEs) or equilibrium isotope effects (EIEs). nih.govnih.gov These effects arise from changes in the vibrational energies of the C-D bond compared to the C-H bond upon the ligand binding to its receptor. nih.govnih.gov While often small, these vibrational changes can slightly alter the binding affinity (association/dissociation constants) or the conformational geometry of the ligand-receptor complex. nih.gov However, for many deuterated compounds, the physical and chemical properties are considered essentially identical to their hydrogenated counterparts, and significant impacts on biological activity or receptor binding are not expected. google.com The premise for the development of this compound is that it retains the identical mechanism of action and pharmacology of Etifoxine while potentially offering an improved metabolic profile. gabarx.com
Applications of Etifoxine D3 in Advanced Biomedical Research
Internal Standard for Robust and Accurate Quantitative Bioanalytical Assays
In quantitative bioanalytical assays, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard is considered the gold standard for achieving accuracy and precision. cerilliant.comnebiolab.com Etifoxine-d3 is an ideal internal standard for the quantification of etifoxine (B195894) in complex biological matrices like plasma, urine, and tissue samples.
The co-elution of this compound with the analyte (etifoxine) during chromatographic separation ensures that both compounds experience similar conditions throughout the analytical process. chromforum.org This co-elution is a significant advantage of using a deuterated internal standard. chromforum.org By adding a known concentration of this compound to the samples at the beginning of the workflow, any variations in sample extraction, handling, or instrument response can be normalized. cerilliant.comnebiolab.com This normalization process significantly enhances the accuracy and precision of the measurement of etifoxine concentrations, which is crucial for pharmacokinetic and toxicokinetic studies.
Improved Accuracy: Minimizes errors from sample loss during preparation.
Enhanced Precision: Reduces variability between different sample analyses.
Biological samples are inherently complex and can contain numerous endogenous compounds that may interfere with the ionization of the target analyte in the mass spectrometer, a phenomenon known as the matrix effect. cerilliant.com This can lead to either suppression or enhancement of the analyte signal, resulting in inaccurate quantification. Because this compound is chemically almost identical to etifoxine, it is affected by matrix effects in the same way. chromforum.org Consequently, the ratio of the analyte signal to the internal standard signal remains constant, effectively canceling out the influence of the matrix. cerilliant.com This ensures that the quantitative data is reliable and reproducible across different samples and even different studies. lcms.cz
| Analytical Challenge | How this compound Provides a Solution |
| Sample Extraction Inefficiency | As an internal standard added early in the process, any loss of etifoxine during extraction is mirrored by a proportional loss of this compound, preserving the analyte-to-internal standard ratio. |
| Ionization Suppression/Enhancement | Both etifoxine and this compound are affected similarly by matrix components, ensuring the ratio of their signals remains a true reflection of the analyte concentration. |
| Instrumental Drift | Fluctuations in the mass spectrometer's sensitivity over time affect both the analyte and the internal standard equally, allowing for accurate correction. nebiolab.com |
Tracer for Investigating Drug Transport, Permeability, and Efflux Mechanisms
Understanding how a drug crosses biological membranes, such as the intestinal epithelium for oral absorption or the blood-brain barrier for central nervous system drugs, is fundamental in drug development. conicet.gov.arnih.gov this compound can be used as a tracer to study these transport processes without the need for radiolabeling.
In vitro models, such as Caco-2 cell monolayers, are commonly used to predict human intestinal absorption. nih.govevotec.com By applying this compound to one side of the cell monolayer and measuring its appearance on the other side over time, researchers can determine its permeability characteristics. evotec.com Furthermore, by performing bidirectional transport studies (apical-to-basolateral and basolateral-to-apical), it is possible to identify if the compound is a substrate of efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which can limit drug absorption and distribution. nih.govevotec.com The distinct mass of this compound allows for its easy detection and quantification by LC-MS/MS in these complex experimental systems. nih.gov
Probe for Detailed Investigation of Etifoxine's Metabolic Pathways and Enzyme Kinetics
Etifoxine is metabolized in the liver, with one of its major metabolites being N-desethyl etifoxine. nih.govvinmec.com The use of this compound provides a powerful tool to elucidate the metabolic fate of etifoxine in detail. When this compound is administered in vitro (e.g., to liver microsomes or hepatocytes) or in vivo, its metabolites will retain the deuterium (B1214612) label, allowing them to be distinguished from endogenous compounds and metabolites of co-administered drugs. medchemexpress.com
This enables researchers to:
Trace Metabolic Pathways: Track the formation of various metabolites and construct a comprehensive metabolic map. medchemexpress.com
Determine Enzyme Kinetics: By incubating this compound with specific drug-metabolizing enzymes (e.g., cytochrome P450 isoenzymes), it is possible to identify the key enzymes responsible for its metabolism and determine their kinetic parameters.
Investigate Isotope Effects: The replacement of hydrogen with deuterium can sometimes alter the rate of metabolic reactions, a phenomenon known as the kinetic isotope effect. google.com Studying these effects can provide insights into the rate-limiting steps of metabolism.
| Application in Metabolic Studies | Research Finding Enabled by this compound |
| Metabolite Identification | Allows for the confident identification of etifoxine metabolites in complex biological matrices by searching for the characteristic mass shift of the deuterium label. medchemexpress.com |
| Reaction Phenotyping | Helps pinpoint the specific enzymes responsible for etifoxine's biotransformation. |
| Metabolic Stability Assessment | Enables comparison of the metabolic stability of etifoxine with its deuterated analog, providing information on the impact of deuteration on drug clearance. |
Tool for Understanding Structure-Activity Relationship (SAR) and Structure-Metabolism Relationship (SMR) in Drug Design
In drug discovery, understanding the relationship between a molecule's structure and its biological activity (SAR) and metabolic profile (SMR) is crucial for designing new, improved drug candidates. google.com Deuteration at specific molecular positions, as in this compound, can be a subtle yet informative structural modification.
By comparing the pharmacological activity and metabolic fate of etifoxine with that of this compound, medicinal chemists can gain insights into how modifications at the deuterated positions affect receptor binding and susceptibility to metabolic enzymes. google.com While this compound is primarily used as an analytical tool, the principles of its design are relevant to the development of "deuterated drugs," where deuterium is strategically incorporated to improve pharmacokinetic properties, such as reducing metabolic clearance and prolonging half-life. google.com
Application in Pre-clinical Drug-Drug Interaction (DDI) Studies and Enzyme Induction/Inhibition Profiling
Drug-drug interactions (DDIs) are a major concern in clinical practice. drugbank.com Etifoxine, like many drugs, has the potential to interact with other co-administered medications, either by inhibiting or inducing the activity of drug-metabolizing enzymes. gabarx.com
This compound is a valuable tool in preclinical DDI studies. For instance, in in vitro enzyme inhibition assays using human liver microsomes, this compound can be used as a "probe substrate" for a specific metabolic pathway. The ability of a new drug candidate to inhibit the metabolism of this compound to its deuterated metabolite can be measured, providing a clear indication of a potential DDI. Conversely, studies can be designed to see if etifoxine induces the expression of drug-metabolizing enzymes, which could accelerate the metabolism of other drugs. The use of the stable isotope-labeled compound simplifies the analytical workflow and enhances the reliability of the data in these complex multi-component incubations. scribd.com
Theoretical and Computational Aspects of Deuteration in Etifoxine Research
Quantum Mechanical Calculations for Prediction of Isotope Effects
Quantum mechanical (QM) calculations are fundamental to understanding how the substitution of protium (B1232500) with deuterium (B1214612) alters the intrinsic properties of the etifoxine (B195894) molecule. These methods provide insights into the electronic structure and energy landscape, which are crucial for predicting the magnitude of isotope effects.
Vibrational Frequency Analysis and Zero-Point Energy Contributions
The primary physical-chemical difference between a C-H and a C-D bond is the vibrational frequency, stemming from the increased mass of deuterium. The heavier C-D bond vibrates at a lower frequency than a C-H bond. This difference in vibrational frequency leads to a lower zero-point energy (ZPE) for the deuterated molecule. ZPE is the lowest possible energy that a quantum mechanical system may have, and it is a direct consequence of the Heisenberg uncertainty principle.
The reduction in ZPE upon deuteration can be calculated using computational methods like Density Functional Theory (DFT). For a molecule like Etifoxine-d3, where the deuterium atoms are typically placed on the N-ethyl group, the change in ZPE can be significant enough to impact the molecule's stability and reactivity.
Table 1: Illustrative Vibrational Frequencies and Zero-Point Energies for C-H vs. C-D Bonds
| Bond Type | Typical Vibrational Frequency (cm⁻¹) | Corresponding Zero-Point Energy (kJ/mol) |
| C-H | ~3000 | ~18 |
| C-D | ~2200 | ~13 |
Note: These are generalized values. Actual computed values would be specific to the molecular environment within etifoxine.
Transition State Theory and Calculation of Kinetic Isotope Effects on Reaction Rate Constants
The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes. For deuterated drugs, the most relevant KIE is often observed in metabolic reactions involving the cleavage of a C-H bond by enzymes such as cytochrome P450.
Transition state theory provides a framework for calculating KIEs. The rate of a reaction is dependent on the Gibbs free energy of activation (ΔG‡), which is the difference in energy between the reactants and the transition state. Since deuteration lowers the ZPE of the reactant, and the C-D bond is typically being broken in the transition state, the ZPE difference between the reactant and the transition state is larger for the deuterated compound. This results in a higher activation energy and a slower reaction rate.
Computational models can be used to locate the transition state structure for a given metabolic reaction of etifoxine and calculate the vibrational frequencies for both the normal and deuterated versions. This allows for the direct calculation of the KIE. A significant primary KIE (typically >2) is a strong indicator that C-H bond cleavage is the rate-determining step in the metabolic pathway and that deuteration at that site will likely slow down the metabolism of the drug.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Site Interactions
Molecular dynamics simulations offer a powerful tool to explore the dynamic nature of this compound and its interactions with biological targets, such as the GABAA receptor. While the static properties of the molecule might be minimally affected by deuteration, its dynamic behavior can be subtly altered.
MD simulations can reveal whether the conformational landscape of etifoxine is changed by the presence of deuterium. The slightly altered bond lengths and angles, along with the changes in vibrational modes, could influence the preferred conformations of the flexible ethyl group. These simulations can map the potential energy surface and identify low-energy conformers and the barriers between them.
Furthermore, MD simulations of the this compound-receptor complex can provide insights into binding site interactions. The simulations can assess whether the deuteration affects the stability of the binding pose, the residence time within the binding pocket, or the network of interactions with surrounding amino acid residues. While significant changes are not always expected, subtle alterations in van der Waals contacts or the entropic contributions to binding could be influenced by the isotopic substitution.
Computational Prediction of Deuterium Impact on Pharmacokinetic Properties (ADME)
The primary motivation for deuterating drugs is often to improve their pharmacokinetic profiles, specifically their absorption, distribution, metabolism, and excretion (ADME) properties. Computational models are instrumental in predicting these effects before synthesis and in vivo testing.
The most profound predicted impact of deuteration is on metabolism. As discussed with KIE, if etifoxine is metabolized via oxidation of the N-ethyl group, deuteration at this position (this compound) is expected to slow down its metabolic clearance. This can be computationally modeled by simulating the interaction of this compound with models of metabolic enzymes, like cytochrome P450.
Other ADME properties can also be computationally assessed. While properties like lipophilicity (logP) are generally predicted to be minimally affected by deuteration, subtle changes in polarity and molecular volume could have minor impacts on absorption and distribution. Predictive models for properties like plasma protein binding and permeability can also be run for both etifoxine and this compound to forecast any significant differences.
Table 2: Hypothetical Computational Prediction of ADME Properties for Etifoxine vs. This compound
| Property | Etifoxine (Predicted) | This compound (Predicted) | Predicted Impact of Deuteration |
| Metabolic Stability (t½) | X | >X | Increased half-life |
| Intrinsic Clearance (CLint) | Y | Decreased clearance | |
| Lipophilicity (logP) | Z | ≈Z | Negligible change |
| Aqueous Solubility | S | ≈S | Negligible change |
Note: X, Y, and Z represent hypothetical calculated values. The table illustrates the expected direction of change based on established principles of deuteration.
Chemoinformatics and Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Deuterated Analogs
Chemoinformatics and QSAR/QSPR modeling provide a high-throughput computational approach to understanding the effects of deuteration across a series of etifoxine analogs.
QSAR models correlate variations in the chemical structure of compounds with their biological activity. By creating a dataset of etifoxine analogs with deuteration at different positions, it would be possible to build a QSAR model that could predict the anxiolytic activity or neuroprotective effects. The model could use descriptors that account for the isotopic substitution to determine the most favorable positions for deuteration to enhance therapeutic activity.
Similarly, QSPR models relate chemical structure to physicochemical properties. These models could be developed to predict the impact of deuteration on properties like metabolic stability, solubility, or melting point for a range of deuterated etifoxine analogs. This would allow for the in silico screening of many potential candidates to identify those with the most promising combination of properties for further development. The use of isotope-specific descriptors in these models is key to accurately capturing the effects of deuteration.
Future Directions and Emerging Research Avenues for Etifoxine D3
Development of Novel and More Efficient Synthetic Routes for Advanced Deuteration
The advancement of research on Etifoxine-d3 is intrinsically linked to the development of efficient and highly selective methods for its synthesis. While traditional methods for deuterium (B1214612) labeling exist, recent years have seen a surge in novel catalytic strategies that offer greater precision and cost-effectiveness. wiseguyreports.comresearchgate.net Future research will likely focus on applying these modern techniques to the etifoxine (B195894) scaffold.
Key emerging synthetic strategies include:
Hydrogen Isotope Exchange (HIE): This method allows for the direct replacement of hydrogen with deuterium on a late-stage intermediate or the final etifoxine molecule. researchgate.netnih.gov Advances in HIE catalysis, including the use of noble metals like palladium or ruthenium and earth-abundant metals like iron, provide milder and more selective conditions for deuteration. researchgate.net
Catalytic Deuteration: The use of novel catalysts is a significant area of development. For instance, N-heterocyclic carbene (NHC)-mediated organocatalysis has emerged as a practical method for the selective deuteration of various functional groups under mild conditions, often using inexpensive deuterium sources like heavy water (D₂O). benthamdirect.com Similarly, titanocene-based catalysts have shown high precision and stereoselectivity in deuterating molecules, which could be applied to create specific deuterated isotopomers of etifoxine. advancedsciencenews.com
Environmentally Benign Methods: Sustainable chemistry principles are driving the development of greener deuteration processes. One such approach utilizes a Pd/C-Al-D₂O system, where D₂ gas is generated in situ from the reaction between aluminum and heavy water, offering a safer and more environmentally friendly alternative to traditional methods. mdpi.com
Modern Deuteration Methodologies Potentially Applicable to this compound Synthesis
| Methodology | Description | Potential Advantage for this compound | Reference |
|---|---|---|---|
| Hydrogen Isotope Exchange (HIE) | Direct replacement of H with D on a late-stage intermediate or final molecule using a catalyst. | Allows for deuteration late in the synthetic sequence, increasing efficiency. | researchgate.netnih.gov |
| NHC-Organocatalysis | Uses N-heterocyclic carbenes to catalyze deuterium labeling from sources like D₂O. | Offers mild reaction conditions and use of inexpensive deuterium sources. | benthamdirect.com |
| Titanocene(III) Catalysis | A catalyst containing a titanium atom bonded to deuterium introduces the isotope with high spatial control. | Enables precision deuteration with high stereoselectivity. | advancedsciencenews.com |
| Pd/C-Al-D₂O System | Generates D₂ gas in situ from aluminum and D₂O for a palladium-catalyzed H-D exchange. | Environmentally benign, safe, and efficient for selective deuteration. | mdpi.com |
Integration of this compound in "Omics" Research (e.g., Metabolomics, Proteomics) for Pathway Elucidation
"Omics" technologies, particularly metabolomics and proteomics, provide a system-wide view of biological processes. Stable isotope-labeled compounds like this compound are invaluable tools in this research. silantes.comnih.gov
Metabolomics: In metabolomics, this compound can be used as a stable isotope-labeled internal standard for the accurate quantification of the parent drug and its metabolites in complex biological samples like plasma or tissue extracts. clearsynth.comscbt.com Furthermore, Stable Isotope Resolved Metabolomics (SIRM) can trace the metabolic fate of the deuterated etifoxine molecule. biomolther.org By feeding cells or organisms with this compound and analyzing the resulting metabolites with mass spectrometry, researchers can unambiguously identify metabolic products and elucidate the specific biochemical pathways involved in its biotransformation. tandfonline.comacs.org This approach helps differentiate between endogenous metabolites and those derived from the drug, simplifying data analysis and confirming biosynthetic routes. tandfonline.com
Proteomics: In quantitative proteomics, techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) use isotope-labeled amino acids to compare protein abundance between different experimental conditions. silantes.com While not a direct application of this compound, the principles of using stable isotopes are central. This compound could be used to study changes in the proteome in response to treatment, with its deuterated nature ensuring it does not interfere with mass spectrometry-based quantification of proteins labeled with other isotopes (e.g., ¹³C or ¹⁵N).
Applications of this compound in "Omics" Research
| "Omics" Field | Application of this compound | Research Goal | Reference |
|---|---|---|---|
| Metabolomics | Internal Standard for LC-MS | Accurate quantification of etifoxine and its metabolites. | clearsynth.comscbt.com |
| Metabolomics | Metabolic Tracer (SIRM) | Elucidation of biotransformation pathways and identification of novel metabolites. | biomolther.orgtandfonline.comacs.org |
| Proteomics | Pharmacological Agent | Investigate changes in protein expression profiles in response to etifoxine treatment. | silantes.com |
Exploration of Novel Analytical Methodologies for Enhanced Sensitivity, Specificity, and High-Throughput Analysis
The use of deuterated compounds as internal standards in mass spectrometry (MS) is a well-established practice that significantly improves analytical accuracy and precision. clearsynth.comsigmaaldrich.com Future research will leverage increasingly sophisticated analytical platforms to study this compound.
High-Resolution Mass Spectrometry (HR-MS): Techniques like liquid chromatography combined with electrospray ionization HR-MS (LC-ESI-HR-MS) are crucial for determining the isotopic enrichment and structural integrity of synthesized this compound. rsc.org This ensures the quality of the standard and prevents interference from natural isotopes of the unlabeled analyte. rsc.orgnih.gov
High-Throughput Screening (HTS): The demand for rapid evaluation of drug candidates in discovery pipelines has driven the development of HTS assays. springernature.com By using stable isotope-labeled substrates and inhibitors, such as this compound, researchers can develop automated assays for studying enzyme inhibition (e.g., time-dependent inhibition of cytochrome P450 enzymes). springernature.com The use of labeled and unlabeled compounds allows for the pooling of samples, which are then analyzed simultaneously by LC/MS/MS, significantly increasing throughput. springernature.com
Novel Spectroscopic Techniques: Emerging analytical methods offer new capabilities. Molecular Rotational Resonance (MRR) spectroscopy, for example, has been demonstrated as a novel method for determining the enantiomeric excess and absolute stereochemistry of chiral deuterated molecules, an analytical challenge given the similarity of hydrogen and deuterium. marquette.edu
Fundamental Research on Kinetic and Primary Isotope Effects in Complex Biological Systems and Enzyme Active Sites
A primary motivation for developing deuterated drugs is to leverage the kinetic isotope effect (KIE). advancedsciencenews.comportico.org The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond, meaning it requires more energy to break. advancedsciencenews.com
When the cleavage of a C-H bond is the rate-limiting step in a drug's metabolism, substituting that hydrogen with deuterium can significantly slow down the reaction. portico.orgresearchgate.net This is particularly relevant for metabolism mediated by cytochrome P450 (P450) enzymes, a major pathway for drug breakdown. nih.govnih.gov
Future fundamental research on this compound would involve:
Identifying Metabolic Soft Spots: Pinpointing the exact positions on the etifoxine molecule that are most susceptible to P450-mediated oxidation.
Quantifying the KIE: Performing in vitro experiments with liver microsomes or recombinant P450 enzymes to measure the reduction in the rate of metabolism for this compound compared to its non-deuterated counterpart. portico.orgnih.gov A significant primary deuterium KIE would confirm that C-H bond cleavage is a rate-limiting step. nih.gov
Computational Modeling: Utilizing "in silico" techniques and quantum chemistry to model the interaction of this compound with the active sites of drug-metabolizing enzymes. jsps.go.jp Such models can help explain the observed KIE and predict the metabolic consequences of deuteration at different molecular positions. jsps.go.jp
Application in Specialized Pre-clinical Imaging Techniques (e.g., Stable Isotope Resolved Metabolomics via NMR or MS Imaging)
Metabolic imaging techniques that use stable isotopes are rapidly advancing, offering the ability to visualize metabolic processes non-invasively and in vivo. nih.govresearchgate.net
Deuterium Metabolic Imaging (DMI): DMI is an emerging magnetic resonance imaging (MRI) based method that maps metabolic activity in three dimensions. nottingham.ac.uknih.gov It involves administering a deuterium-labeled substrate (like D-glucose) and using spectroscopic imaging to detect the downstream deuterated metabolites. nottingham.ac.ukresearchgate.net While direct imaging of this compound might be challenging due to concentration limits, DMI could be used to study how etifoxine treatment alters key metabolic pathways (e.g., glucose metabolism in the brain) in preclinical models of anxiety or neurological disorders. nottingham.ac.ukbruker.com The technique is powerful because it provides information on metabolic flux, not just the static concentration of metabolites. isotope.com
Mass Spectrometry Imaging (MSI): MSI allows for the spatially resolved analysis of metabolites directly from tissue slices. the-innovation.org When combined with stable isotope labeling, it becomes a powerful tool for tracing the distribution and metabolic conversion of a drug within a specific organ or tumor. biomolther.orgthe-innovation.org Future preclinical studies could use MSI to visualize the distribution of this compound and its deuterated metabolites within brain tissue, correlating its location with specific neuroanatomical regions or areas of pharmacological activity.
Nanoscale Secondary Ion Mass Spectrometry (NanoSIMS): For even higher resolution, NanoSIMS can map the distribution of stable isotopes at the subcellular level. univie.ac.at This technique could be used to investigate the localization of this compound within specific cellular compartments, providing unprecedented insight into its mechanism of action. univie.ac.at
Emerging Preclinical Imaging Techniques for this compound Research
| Imaging Technique | Principle | Potential Application for this compound | Reference |
|---|---|---|---|
| Deuterium Metabolic Imaging (DMI) | MRI-based detection of deuterated substrates and their metabolic products in vivo. | To non-invasively map how etifoxine treatment alters metabolic pathways (e.g., brain glucose metabolism). | nottingham.ac.uknih.govresearchgate.net |
| Mass Spectrometry Imaging (MSI) | Spatially resolved mass analysis of molecules directly from tissue sections. | To visualize the distribution of this compound and its metabolites across different brain regions. | biomolther.orgthe-innovation.org |
| NanoSIMS | High-resolution imaging of elemental and isotopic composition at the sub-cellular level. | To determine the precise intracellular location of this compound. | univie.ac.at |
Q & A
Q. How can researchers validate conflicting hypotheses about this compound’s role in modulating extrasynaptic vs. synaptic GABAA receptors?
- Answer : Employ high-resolution imaging (e.g., two-photon microscopy) in brain slices to localize receptor activation. Use δ-subunit-specific agonists (e.g., THIP) to differentiate extrasynaptic effects. Cross-reference results with in silico docking simulations predicting this compound’s binding affinity to δ-containing receptors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
